Danoprevir Sodium Salt vs. Telaprevir, Boceprevir & Grazoprevir: Superior Potency in HCV Genotype 1b Replicon Assays
In a standardized HCV subgenomic replicon assay (genotype 1b con1), danoprevir demonstrated an EC50 of 2 ± 0.5 nM, which is approximately 405-fold more potent than telaprevir (EC50 = 810 ± 400 nM), 320-fold more potent than boceprevir (EC50 = 640 ± 100 nM), and approximately 2.6-fold less potent than grazoprevir (EC50 = 0.76 ± 0.13 nM) in the same assay system [1]. This places danoprevir in a distinct potency tier among macrocyclic protease inhibitors.
| Evidence Dimension | Antiviral potency (EC50) against HCV genotype 1b replicon |
|---|---|
| Target Compound Data | Danoprevir: 2 ± 0.5 nM |
| Comparator Or Baseline | Telaprevir: 810 ± 400 nM; Boceprevir: 640 ± 100 nM; Grazoprevir: 0.76 ± 0.13 nM |
| Quantified Difference | Danoprevir is ~405-fold more potent than telaprevir, ~320-fold more potent than boceprevir, and ~2.6-fold less potent than grazoprevir in the same assay system. |
| Conditions | HCV subgenomic replicon (genotype 1b con1) in Huh7 cells; EC50 measured as 50% reduction in replicon content vs DMSO control. |
Why This Matters
For research requiring a protease inhibitor with sub-nanomolar to low-nanomolar potency against genotype 1b without the pan-genotypic profile of later inhibitors, danoprevir offers a well-characterized potency benchmark that is superior to first-generation inhibitors.
- [1] De Meyer S, Ghys A, Foster GR, et al. Analysis of genotype 1b hepatitis C virus resistance-associated variants in response to protease inhibitors: a systematic review. Antimicrob Agents Chemother. 2015;59(2):1136-45. doi:10.1128/AAC.04547-14. Table 1. View Source
